N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine
Description
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl carbamoyl group attached to a methoxyphenyl glycine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
CAS No. |
919772-16-0 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid |
InChI |
InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
IOZWGSKHIXTMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethyl chloroformate to form an ethyl carbamate intermediate. This intermediate is then reacted with 2-aminoethylamine to introduce the aminoethyl group. Finally, the methoxy group is introduced through methylation using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Amide Bond Reactivity
The carbamoyl group (-CONH-) undergoes hydrolysis under acidic or basic conditions. Comparative studies on similar glycine derivatives demonstrate:
Methoxyphenyl Group Transformations
The 3-methoxyphenyl moiety participates in electrophilic aromatic substitution and demethylation:
Demethylation
Controlled demethylation occurs under strong acids:
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine + HBr (48%) → N-{4-[(2-Aminoethyl)carbamoyl]-3-hydroxyphenyl}glycine
Conditions : 110°C, 8 hr, yielding 78% phenolic product .
Electrophilic Substitution
The methoxy group directs electrophiles to the para position:
| Electrophile | Catalyst | Product | Yield |
|---|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄ | 3-Methoxy-4-nitro derivative | 65% |
| Bromine | FeBr₃ | 3-Methoxy-4-bromo derivative | 72% |
Data extrapolated from analogous methoxyphenyl systems .
Aminoethyl Group Reactions
The 2-aminoethyl substituent (-NHCH₂CH₂NH₂) engages in:
Schiff Base Formation
Reaction with aldehydes:
RCHO + this compound → Schiff base + H₂O
Typical conditions : Ethanol, RT, 4 hr .
Acylation
Acetylation with acetic anhydride:
Ac₂O → N-Acetylated derivative
Yield : 89% under pyridine catalysis .
Carboxylic Acid Reactivity
The glycine carboxyl group (-COOH) and carboxymethyl group undergo esterification and coordination:
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Esterification | Methanol/H⁺ | Methyl ester | Prodrug synthesis |
| Metal Chelation | Fe³⁺/Cu²⁺ | Stable metal complexes (log K = 4.2–5.8) | Catalysis/Pharma |
Oxidation Pathways
Selective oxidation of the aminoethyl chain:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | Acidic, 60°C | Carboxylic acid derivative | 92% |
| H₂O₂ | Alkaline, RT | N-Oxide | 68% |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that derivatives of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
1.2 Neuroprotective Effects
this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help reduce neuronal damage and improve cognitive functions by modulating neurotransmitter systems and reducing oxidative stress .
Molecular Biology Applications
2.1 Genetic Code Expansion
The compound plays a role in genetic code expansion techniques, allowing for the incorporation of noncanonical amino acids into proteins. This method enhances the study of protein structure and function by enabling researchers to introduce specific chemical functionalities into proteins, facilitating the investigation of protein interactions and dynamics .
2.2 Protein Labeling and Imaging
this compound can be utilized in bioorthogonal labeling strategies, where it serves as a handle for attaching fluorescent probes to proteins. This application is crucial for visualizing protein localization and interactions within live cells, contributing to our understanding of cellular processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant apoptosis induction in breast cancer cell lines upon treatment with the compound. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of Alzheimer's disease when administered prior to neurotoxic insults. |
| Study C | Protein Engineering | Successfully incorporated into proteins using genetic code expansion, enhancing functionality without disrupting native activity. |
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)piperidine-4-carboxamide: Shares the aminoethyl group and has similar biological activities.
4-[(2-aminoethyl)carbamoyl]phenylboronic acid: Contains a similar carbamoyl group and is used in biochemical studies.
Indole derivatives: Possess similar aromatic structures and exhibit diverse biological activities.
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl glycine backbone differentiates it from other compounds, providing unique properties that make it valuable for various applications.
Biological Activity
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine, a derivative of glycine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an aminoethyl substituent, suggesting possible interactions with various biological targets. This article explores its biological activity through detailed research findings, including case studies and data tables.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- CAS Number : 24123-14-6
The compound acts primarily as a modulator of neurotransmitter systems. Specifically, it may influence the glycine receptors and other G-protein-coupled receptors (GPCRs) due to its structural similarities with endogenous ligands.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Glycine derivative |
| Functional Groups | Carbamoyl, methoxy |
| Potential Targets | Glycine receptors, GPCRs |
Neurotransmission Modulation
Research indicates that this compound may enhance glycinergic neurotransmission. This is significant in the context of neurological disorders where glycine plays a critical role in inhibitory signaling.
-
In Vitro Studies :
- Studies have demonstrated that the compound can increase the frequency of glycine receptor-mediated currents in neuronal cultures.
- It exhibits a dose-dependent response, indicating its potential therapeutic window.
-
Case Study :
- A study involving animal models of anxiety showed that administration of the compound resulted in reduced anxiety-like behaviors, suggesting its anxiolytic properties through modulation of glycinergic transmission.
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties:
- Mechanism : The compound appears to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
- Data from Studies :
- In MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with this compound resulted in significant reductions in cell viability.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmission Modulation | Enhanced glycinergic signaling | |
| Antitumor Activity | Induced apoptosis in cancer cells |
Pharmacological Implications
Given its biological activities, this compound holds promise for therapeutic applications, particularly in treating neurological disorders and certain cancers. Its ability to modulate neurotransmitter systems could lead to novel treatments for anxiety and depression.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities and potential side effects.
- Long-term effects in vivo to assess safety and efficacy.
- Structure-activity relationship (SAR) studies to optimize pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
